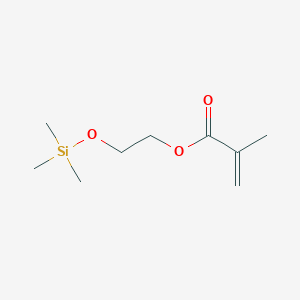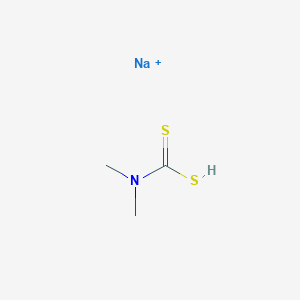
3,3'-(Benzylidenedithio)dipropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-(Benzylidenedithio)dipropanoic acid, also known as Dithiobisbenzoic acid (DTNB), is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DTNB is a versatile compound that has various applications in biochemistry, pharmacology, and analytical chemistry.
Mécanisme D'action
DTNB reacts with thiol groups by forming a mixed disulfide intermediate, which is then reduced by a reducing agent such as dithiothreitol (DTT) or 2-mercaptoethanol. The reduction of the mixed disulfide intermediate results in the formation of the yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The mechanism of action of DTNB is based on the reaction of thiol groups with the disulfide bond of DTNB.
Biochemical and Physiological Effects:
DTNB is a non-toxic compound that has no known physiological effects. However, it can be used to detect thiol groups in proteins and peptides, which are important functional groups in many biological processes. The detection of thiol groups using DTNB can provide valuable information about the structure and function of proteins and peptides.
Avantages Et Limitations Des Expériences En Laboratoire
DTNB is a versatile compound that has many advantages in laboratory experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. DTNB is also highly specific for thiol groups and does not react with other functional groups. However, DTNB has some limitations in laboratory experiments. It is sensitive to pH and temperature changes, which can affect the accuracy of the Ellman's assay. DTNB is also sensitive to light and should be stored in a dark place.
Orientations Futures
DTNB has many potential future directions in scientific research. One potential direction is the development of new assays for the detection of thiol groups in proteins and peptides. Another potential direction is the use of DTNB in drug discovery and development. DTNB can be used to screen for compounds that interact with thiol groups in proteins and peptides, which can lead to the discovery of new drugs. DTNB can also be used to study the mechanism of action of existing drugs that interact with thiol groups. Overall, DTNB is a versatile compound that has many potential future directions in scientific research.
Méthodes De Synthèse
DTNB can be synthesized by the reaction of benzyl chloride and sodium sulfide in the presence of sodium hydroxide. The reaction produces benzyl disulfide, which is then oxidized using hydrogen peroxide to form DTNB. The yield of DTNB can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
DTNB is widely used in scientific research as a reagent for the detection of thiol groups in proteins and peptides. Thiol groups are important functional groups in many biological molecules, and their detection is essential for understanding the structure and function of proteins. DTNB reacts with thiol groups to form a yellow-colored product, which can be measured spectrophotometrically. This reaction is known as the Ellman's assay and is widely used in biochemistry and pharmacology.
Propriétés
Numéro CAS |
1030-02-0 |
|---|---|
Nom du produit |
3,3'-(Benzylidenedithio)dipropanoic acid |
Formule moléculaire |
C13H16O4S2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
3-[2-carboxyethylsulfanyl(phenyl)methyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H16O4S2/c14-11(15)6-8-18-13(19-9-7-12(16)17)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)(H,16,17) |
Clé InChI |
KSXRJLUOKLRLEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(SCCC(=O)O)SCCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(SCCC(=O)O)SCCC(=O)O |
Autres numéros CAS |
1030-02-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



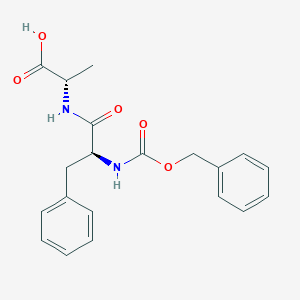
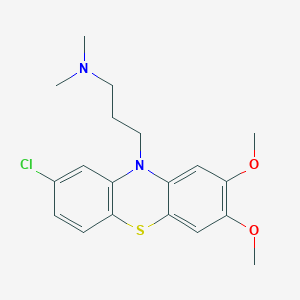
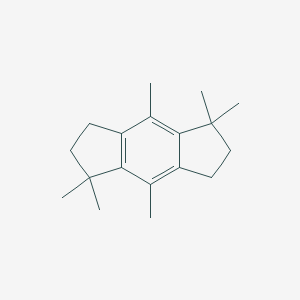

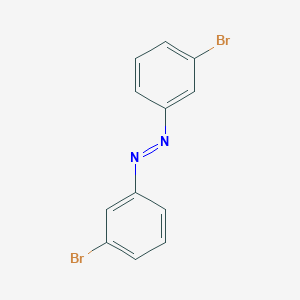



![Benzo[pqr]picene](/img/structure/B93510.png)
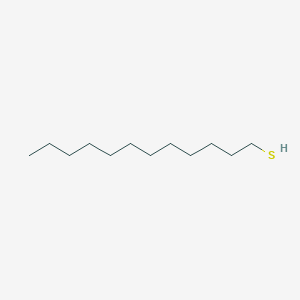
![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)
